molecular formula C17H30N2O4 B5289000 N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide

N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide

Katalognummer: B5289000
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: VTFSNZJDAHSHDX-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic benefits in cancer treatment.

Wirkmechanismus

N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, this compound reduces the production of rRNA and disrupts the protein synthesis machinery in cancer cells. This leads to cell death and inhibition of tumor growth. This compound has been found to be selective for cancer cells, sparing normal cells from its effects.
Biochemical and Physiological Effects:
This compound has been found to induce DNA damage response in cancer cells, leading to cell cycle arrest and apoptosis. It has also been found to affect the expression of genes involved in cell proliferation and survival. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also been found to have synergistic effects when combined with other cancer treatments, making it a potential candidate for combination therapy. However, this compound has some limitations for lab experiments, including the need for specialized equipment and expertise to perform RNA polymerase I transcription assays. It also requires careful handling due to its cytotoxic effects.

Zukünftige Richtungen

There are several future directions for the study of N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide. One area of interest is the development of biomarkers to predict response to this compound treatment. Another area of research is the identification of potential resistance mechanisms to this compound, which could inform the development of new treatment strategies. This compound is also being investigated for its potential use in combination with immunotherapy. Finally, there is ongoing research to optimize the dosing and scheduling of this compound to maximize its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that targets RNA polymerase I transcription and has potential therapeutic benefits in cancer treatment. Its selective effects on cancer cells and synergistic effects with other cancer treatments make it a potential candidate for combination therapy. Further research is needed to optimize its dosing and scheduling, identify potential resistance mechanisms, and develop biomarkers to predict response to treatment.

Synthesemethoden

The synthesis of N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps. The synthesis of this compound has been extensively described in the literature and is considered to be a reliable method.

Wissenschaftliche Forschungsanwendungen

N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide has been studied extensively in preclinical models of cancer and has shown promising results. It has been found to be effective in inhibiting the growth of cancer cells, inducing cell death, and reducing tumor size. This compound has been tested in a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has also been found to have synergistic effects when combined with other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c20-14-10-11-19(12-15(14)21)17(23)9-8-16(22)18-13-6-4-2-1-3-5-7-13/h13-15,20-21H,1-12H2,(H,18,22)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFSNZJDAHSHDX-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCC(=O)N2CCC(C(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)NC(=O)CCC(=O)N2CC[C@@H]([C@H](C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.